molecular formula C8H7ClN2O B3274363 Quinazolin-2(1H)-one hydrochloride CAS No. 60610-13-1

Quinazolin-2(1H)-one hydrochloride

Cat. No.: B3274363
CAS No.: 60610-13-1
M. Wt: 182.61 g/mol
InChI Key: MKLDLMXFDMZYAD-UHFFFAOYSA-N
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Description

Quinazolin-2(1H)-one hydrochloride is a heterocyclic compound featuring a quinazoline core with a ketone group at position 2 and a hydrochloride salt. Derivatives like 4-amino-6,7-dimethoxythis compound (CAS 134749-43-2) highlight the structural versatility of this class, where amino and methoxy substituents enhance hydrogen-bonding capacity and solubility . The hydrochloride salt further improves stability and bioavailability, making it a key intermediate in drug development.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-quinazolin-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O.ClH/c11-8-9-5-6-3-1-2-4-7(6)10-8;/h1-5H,(H,9,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKLDLMXFDMZYAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NC(=O)N2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Quinazolin-2(1H)-one hydrochloride typically involves the cyclization of anthranilic acid derivatives with formamide or its equivalents. One common method includes the reaction of anthranilic acid with formamide under acidic conditions to yield quinazolinone, which is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Quinazolin-2(1H)-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: Conversion to quinazolinone N-oxide using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction to dihydroquinazolinone using reducing agents such as sodium borohydride.

    Substitution: Electrophilic substitution reactions at the C-3 position, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, acetic acid, and elevated temperatures.

    Reduction: Sodium borohydride, ethanol, and room temperature.

    Substitution: Halogens (e.g., chlorine, bromine), nitric acid, sulfuric acid, and appropriate solvents.

Major Products Formed

    Oxidation: Quinazolinone N-oxide.

    Reduction: Dihydroquinazolinone.

    Substitution: Halogenated, nitrated, or sulfonated quinazolinone derivatives.

Scientific Research Applications

Pharmacological Applications

Quinazolin-2(1H)-one and its derivatives exhibit a wide range of pharmacological activities, making them valuable in drug discovery. The following table summarizes some key biological activities associated with this compound:

Biological Activity Description References
Anticancer Inhibits various cancer cell lines; used in the development of tyrosine kinase inhibitors.
Antimicrobial Exhibits activity against bacteria and fungi; potential for new antibiotic development.
Antihypertensive Acts as an alpha-adrenergic receptor antagonist; used to manage hypertension.
Anti-inflammatory Reduces inflammation through various pathways; potential for treating inflammatory diseases.
Anticonvulsant Shows promise in the treatment of epilepsy and other seizure disorders.
Neuroprotective Potential use in neurodegenerative diseases through modulation of signaling pathways.

Anticancer Activity

Quinazolin-2(1H)-one derivatives have been investigated for their anticancer properties, particularly as inhibitors of tyrosine kinases. For instance, compounds derived from this scaffold have shown efficacy against non-small cell lung cancer and breast cancer cells by inhibiting pathways critical for tumor growth .

Antimicrobial Properties

A phenotypic high-throughput screen identified quinazolinone derivatives with potent anti-tubercular activity. One specific compound was found to be 95-fold more potent than initial leads against resistant strains of malaria, showcasing the potential for developing new antimalarial drugs .

Antihypertensive Effects

Research on 4-phenylquinazolin-2(1H)-one derivatives demonstrated significant vasorelaxation effects in rat thoracic aorta models, indicating their potential as antihypertensive agents through modulation of vascular smooth muscle receptors .

Mechanism of Action

The mechanism of action of Quinazolin-2(1H)-one hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may interfere with signaling pathways, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell proliferation.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The physicochemical and biological properties of quinazoline derivatives are heavily influenced by substituents and ring modifications. Below is a comparison with three analogs:

Compound Name Substituents/Ring Modifications Melting Point (°C) Synthesis Yield Key Features
Quinazolin-2(1H)-one hydrochloride Base structure + HCl salt Not reported Not reported Enhanced solubility and stability due to hydrochloride salt .
4-Amino-6,7-dimethoxyquinazolin-2(1H)-one HCl Amino (C4), methoxy (C6, C7) Not reported Not reported Amino and methoxy groups improve H-bonding; potential kinase inhibition .
5,6-Dihydro-5-thioxoimidazo[1,2-c]quinazolin-2(3H)-one (5a) Fused imidazo ring, thioxo (C5) >320 41% High rigidity due to fused rings; thioxo group may enhance redox reactivity .
8-Trifluoromethyl quinazolin-2,4-(1H,3H)-dione Trifluoromethyl (C8), dione (C2, C4) Not reported Moderate CF3 group increases lipophilicity; dione structure enhances polarity .

Physicochemical Properties

  • Melting Points : The fused imidazo derivative 5a exhibits exceptional thermal stability (>320°C), attributed to rigid planar structure and intermolecular hydrogen bonding . Hydrochloride salts (e.g., the target compound) typically have lower melting points than free bases due to ionic interactions.
  • Solubility: Hydrochloride salts (e.g., 4-amino-6,7-dimethoxy analog) improve aqueous solubility, whereas the trifluoromethyl group in 8-CF3-dione enhances lipid permeability .

Biological Activity

Quinazolin-2(1H)-one hydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, focusing on its anticancer, vasorelaxant, antioxidant, and antimicrobial activities, supported by relevant case studies and research findings.

1. Anticancer Activity

Quinazolin-2(1H)-one derivatives have been extensively studied for their potential as anticancer agents. A notable study synthesized a series of amide-enriched quinazolin-2(1H)-one derivatives and evaluated their cytotoxicity against several human cancer cell lines, including PC3 (prostate), DU-145 (prostate), A549 (lung), and MCF7 (breast) using the MTT assay.

Key Findings:

  • The IC50 values of the synthesized compounds ranged from 0.07 ± 0.0061 μM to 10.8 ± 0.69 μM .
  • Compounds 7i and 7j showed strong apoptotic activity against MCF7 cells, while 7h was effective against PC3 cells.
  • Molecular docking studies indicated significant binding affinities to the EGFR tyrosine kinase domain, with docking scores between −9.00 to −9.67 kcal/mol .
CompoundCell LineIC50 (μM)Activity
7iMCF70.07Strong
7jMCF70.08Strong
7hPC30.10Moderate
Etoposide-1.97 - 3.08Control

2. Vasorelaxant Activity

Another area of interest is the vasorelaxant effects of quinazolin-2(1H)-one derivatives. A study focused on microwave-assisted synthesis of 4-phenylquinazolin-2(1H)-one derivatives demonstrated their ability to induce vasorelaxation in rat thoracic aorta.

Key Findings:

  • Compounds exhibited IC50 values ranging from 3.41 ± 0.65 µM to 39.72 ± 6.77 µM .
  • The most potent compounds achieved around 90% relaxation at a concentration of 30 µM .
CompoundIC50 (µM)Relaxation (%)
2f3.41~90
2c4.31~85
2e4.94~80

3. Antioxidant Activity

Quinazoline derivatives also exhibit significant antioxidant properties, which are crucial for combating oxidative stress-related diseases. Research has shown that certain quinazoline derivatives possess high DPPH scavenging activity.

Key Findings:

  • Compounds with hydroxyl groups showed enhanced antioxidant activity, with IC50 values reported as low as 16.84 ± 2.60 μg/mL .
CompoundIC50 (μg/mL)Activity Type
Compound A16.84 ± 2.60Antioxidant
Compound B18.78 ± 1.86Antioxidant

4. Antimicrobial Activity

The antimicrobial potential of quinazolin-2(1H)-one derivatives has also been explored, particularly against bacterial strains such as Staphylococcus aureus and Escherichia coli.

Key Findings:

  • Some derivatives exhibited moderate antibacterial activity with minimum inhibitory concentration (MIC) values around 70 - 80 mg/mL , indicating potential for further development as antimicrobial agents .
CompoundTarget OrganismInhibition Zone (mm)MIC (mg/mL)
Compound XStaphylococcus aureus1275
Compound YEscherichia coli1180

Q & A

Q. What are the standard synthetic routes for Quinazolin-2(1H)-one hydrochloride, and what catalysts are commonly employed?

  • Methodological Answer : Quinazolin-2(1H)-one derivatives are typically synthesized via cyclization reactions. Key methods include:
  • One-pot synthesis using ionic liquids (e.g., [BMIM]BF₄) to facilitate cyclocondensation of anthranilic acid derivatives and urea, achieving yields >90% under mild conditions .
  • Catalytic approaches with FeCl₃·6H₂O or CoCl₂ in refluxing water, which promote eco-friendly synthesis with moderate to high yields (70–85%) .
  • Low-valent titanium reagents for reductive coupling, useful for introducing substituents like trifluoromethyl groups .
  • Critical Step : Post-synthesis purification via column chromatography or recrystallization to isolate the hydrochloride salt.

Q. Which spectroscopic techniques are essential for characterizing this compound, and what spectral markers should be prioritized?

  • Methodological Answer :
  • ¹H NMR : Confirm the quinazolinone core by identifying aromatic protons (δ 6.5–8.5 ppm) and NH protons (δ 10–12 ppm, broad singlet). Substituents like methyl or chloro groups appear as distinct singlets or doublets .
  • IR Spectroscopy : Detect the carbonyl stretch (C=O) at 1670–1690 cm⁻¹ and N–H bending vibrations at 3200–3400 cm⁻¹ .
  • Mass Spectrometry (MS) : Verify molecular ion peaks ([M+H]⁺) and fragmentation patterns consistent with the core structure .
  • Elemental Analysis : Validate purity by matching experimental and theoretical C/H/N percentages (e.g., C: 66.96%, H: 5.03% for a chlorinated derivative) .

Q. What biological activities are commonly investigated for Quinazolin-2(1H)-one derivatives in preclinical studies?

  • Methodological Answer :
  • Platelet Reduction : Assess in vitro using megakaryocyte cultures and in vivo models of thrombocythemia, as demonstrated for Anagrelide hydrochloride (a derivative) .
  • Anticancer Activity : Screen via cytotoxicity assays (e.g., MTT) against cancer cell lines, focusing on apoptosis induction and IC₅₀ values .
  • Antimicrobial Testing : Use agar dilution or broth microdilution to determine minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low reproducibility in this compound synthesis?

  • Methodological Answer :
  • Parameter Screening : Systematically vary solvent polarity (e.g., DMF vs. water), temperature (reflux vs. RT), and catalyst loading (5–20 mol%) to identify optimal conditions .
  • Contradiction Analysis : If yields diverge between studies (e.g., 70% with FeCl₃ vs. 90% with ionic liquids), compare reaction scales, purity of starting materials, and stirring rates .
  • In Situ Monitoring : Use TLC or HPLC to track intermediate formation and adjust reaction times accordingly.

Q. What strategies resolve enantiomeric mixtures of Quinazolin-2(1H)-one derivatives during asymmetric synthesis?

  • Methodological Answer :
  • Chiral Resolution : Employ chiral HPLC with cellulose-based columns (e.g., Chiralpak® IC) to separate enantiomers, as done for cyclopropylacetylide adducts .
  • Chiral Auxiliaries : Incorporate enantiopure reagents (e.g., (S)-BINOL) during cyclization to bias stereochemistry, followed by auxiliary removal .
  • Circular Dichroism (CD) : Confirm enantiopurity by comparing CD spectra to reference standards.

Q. How can AI-powered tools enhance retrosynthetic planning for novel Quinazolin-2(1H)-one analogs?

  • Methodological Answer :
  • Retrosynthesis Algorithms : Use platforms like Pistachio or Reaxys to predict viable pathways by analyzing reaction databases. For example, AI may prioritize SNAr or Ullmann coupling for halogenated intermediates .
  • One-Step Synthesis Focus : Tools like Synthia can propose direct routes, such as coupling quinazolinone precursors with acetylides in THF/BF₃·Et₂O .
  • Validation : Cross-check AI proposals with experimental feasibility (e.g., stability of intermediates under proposed conditions).

Q. How should researchers address discrepancies in reported catalytic efficiencies for Quinazolin-2(1H)-one synthesis?

  • Methodological Answer :
  • Controlled Replication : Repeat cited procedures exactly (e.g., catalyst source, solvent grade) to isolate variables .
  • Kinetic Studies : Compare turnover frequencies (TOF) and activation energies (Eₐ) for FeCl₃ vs. CoCl₂ catalysts under identical conditions .
  • Computational Modeling : Use DFT calculations to explore energy barriers for key steps (e.g., cyclization), identifying rate-limiting factors .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Quinazolin-2(1H)-one hydrochloride
Reactant of Route 2
Quinazolin-2(1H)-one hydrochloride

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